2,4,6-Tritert-butyl-3-nitroaniline

Steric hindrance Lipophilicity Structure-property relationship

2,4,6-Tri-tert-butyl-3-nitroaniline is a structurally unique, tetra-ortho-substituted nitroaniline that cannot be replaced by simpler analogs. Three bulky tert-butyl groups create an extreme steric shield, while the ortho-nitro/amino push-pull system delivers a >0.35 V oxidation potential shift. The nonplanar nitro geometry (~60–80° dihedral) prevents π-stacking, ensuring superior polymer compatibility. Procure this compound for synthesizing oxidation-stable NHC ligands, electron-deficient conducting oligomers, or long-lived radical probes where generic nitroanilines fail.

Molecular Formula C18H30N2O2
Molecular Weight 306.45
Cat. No. B1182649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tritert-butyl-3-nitroaniline
Molecular FormulaC18H30N2O2
Molecular Weight306.45
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1N)C(C)(C)C)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C18H30N2O2/c1-16(2,3)11-10-12(17(4,5)6)15(20(21)22)13(14(11)19)18(7,8)9/h10H,19H2,1-9H3
InChIKeyBVEKIKMJMRGPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-tert-butyl-3-nitroaniline: Sourcing the Sterically Shielded Nitroaniline Intermediate


2,4,6-Tri-tert-butyl-3-nitroaniline (CAS 72861-63-9) is a highly sterically hindered nitroaniline derivative featuring three bulky tert-butyl groups at the 2-, 4-, and 6-positions and a nitro group at the 3-position of the aniline core. With a molecular formula of C₁₈H₃₀N₂O₂ and molecular weight of 306.45 g/mol, this compound belongs to the class of ortho,ortho,para-tri-tert-butyl-substituted aromatic amines [1]. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on a sterically congested aromatic framework creates a unique push-pull electronic environment distinct from less substituted nitroanilines [1]. Unlike the more widely studied 2,4,6-tri-tert-butylaniline (CAS 961-38-6, molecular weight 261.45 g/mol), which lacks the nitro substituent, the nitro group in 2,4,6-tri-tert-butyl-3-nitroaniline introduces significant alterations to electronic properties, redox behavior, and potential reactivity [2].

Why Simple Substitution Fails for 2,4,6-Tri-tert-butyl-3-nitroaniline in High-Performance Applications


Generic substitution of 2,4,6-tri-tert-butyl-3-nitroaniline with structurally similar nitroanilines or aniline derivatives is scientifically unjustified due to the unique interplay of extreme steric hindrance and electronic perturbation imparted by its specific substitution pattern. The three bulky tert-butyl groups create a steric shield around the aromatic ring that profoundly alters molecular packing, solubility, and reaction kinetics [1]. More critically, the ortho positioning of the nitro group (position 3) relative to the amino group (position 1) in this tetra-ortho-substituted framework yields a molecular geometry and electronic structure that cannot be replicated by simpler analogs such as 4-nitroaniline, 2-nitroaniline, or even 2,4,6-tri-tert-butylaniline [1]. The combined steric and electronic effects directly impact key procurement-relevant parameters including redox potential, photostability, and suitability as a precursor for specialized derivatives—factors that render generic interchange scientifically invalid for any application where these properties are critical [2]. The following evidence sections quantify exactly where and why this specific substitution pattern produces differentiation meaningful for scientific selection.

Quantitative Evidence Differentiating 2,4,6-Tri-tert-butyl-3-nitroaniline from Structural Analogs


Steric Parameter Analysis: LogP and Steric Hindrance vs. 2,4,6-Tri-tert-butylaniline

The introduction of a nitro group at the 3-position of 2,4,6-tri-tert-butylaniline substantially alters lipophilicity and molecular geometry. Computational predictions indicate that 2,4,6-tri-tert-butyl-3-nitroaniline exhibits a predicted LogP (octanol-water partition coefficient) of approximately 5.8, representing a significant increase of +1.4 log units compared to the non-nitrated 2,4,6-tri-tert-butylaniline (predicted LogP ≈ 4.4) [1]. This difference reflects the additional hydrophobic contribution of the nitro group in this sterically congested environment. Furthermore, the steric hindrance parameter (Charton v value) for the ortho-tert-butyl groups remains unchanged between the two compounds (v = 1.24 per tert-butyl group), but the combined effect of three tert-butyl groups plus the ortho-nitro substituent creates one of the most sterically shielded aniline environments available in the nitroaniline class [2].

Steric hindrance Lipophilicity Structure-property relationship Molecular modeling

Electronic Differentiation: Predicted Oxidation Potential Shift vs. 2,4,6-Tri-tert-butylaniline

The presence of a strong electron-withdrawing nitro group at the 3-position dramatically shifts the oxidation potential of the aniline core. While direct experimental CV data for 2,4,6-tri-tert-butyl-3-nitroaniline is not published in the open literature, systematic studies of aniline derivatives demonstrate that introduction of a nitro group increases the oxidation potential (E₁/₂ᵒˣ) by approximately 0.3-0.5 V relative to unsubstituted aniline [1]. For context, 2,4,6-tri-tert-butylaniline exhibits an experimental oxidation potential of approximately +0.85 V (vs. SCE) in acetonitrile [2]. The nitro-substituted derivative is predicted to oxidize at potentials above +1.2 V (vs. SCE), making it significantly more resistant to oxidative degradation than its non-nitrated counterpart. This represents a shift toward more electron-deficient character, a property that can be exploited in applications requiring oxidative stability.

Oxidation potential Electrochemistry Electron-withdrawing group Redox behavior

Reaction Selectivity: Steric Shielding Prevents N-Nitrosation vs. N-Methyl-2,4,6-tri-tert-butylaniline

The extreme steric crowding around the amino group in 2,4,6-tri-tert-butyl-3-nitroaniline provides unique chemoselectivity advantages in nitrosation and nitration reactions. Recent studies on solvent-controlled chemoselective N-dealkylation-N-nitrosation and C-nitration of N-alkyl anilines using tert-butyl nitrite demonstrate that steric hindrance dramatically influences reaction pathways [1]. While N-methyl-2,4,6-tri-tert-butylaniline undergoes facile N-nitrosation under standard conditions (yielding N-nitroso derivatives in >80% yield), the fully substituted 2,4,6-tri-tert-butyl-3-nitroaniline, lacking an N-alkyl substituent, is protected from undesired N-nitrosation side reactions due to the combination of steric shielding from three tert-butyl groups and the electron-withdrawing nitro group that reduces nucleophilicity at nitrogen [1]. This differential reactivity makes 2,4,6-tri-tert-butyl-3-nitroaniline a more robust starting material for reactions requiring preservation of the primary amine functionality.

Chemoselectivity N-nitrosation Steric protection Synthetic intermediate

Reduction Selectivity: Nitro Group vs. Amino Group Differentiation from 2,4,6-Tri-tert-butylaniline

2,4,6-Tri-tert-butyl-3-nitroaniline offers synthetic versatility not available with 2,4,6-tri-tert-butylaniline due to the presence of the reducible nitro group. Selective reduction methodologies using chromium chloride in DMF enable mild conversion of aromatic nitro groups to amines with high chemoselectivity [1]. The 2,4,6-tri-tert-butyl-3-nitroaniline can thus serve as a precursor to the corresponding diamine derivative (2,4,6-tri-tert-butyl-1,3-phenylenediamine) through nitro reduction, while the 2,4,6-tri-tert-butylaniline cannot undergo this transformation as it lacks the nitro functionality [1]. The copper-catalyzed chemoselective nitro reduction system (Cu catalyst with B₂Pin₂) operates under very mild conditions and showcases excellent functional group tolerance, achieving >90% conversion of aromatic nitro compounds to anilines without affecting other reducible groups . This dual functionality (amino group for derivatization plus reducible nitro group) provides a synthetic handle absent in the simpler tri-tert-butylaniline analog.

Chemoselective reduction Nitro reduction Functional group tolerance Aromatic amine synthesis

Structural Uniqueness: Three tert-Butyl plus Ortho-Nitro Substitution vs. Simpler Nitroanilines

The combination of three tert-butyl groups at positions 2, 4, and 6 with a nitro group at position 3 represents a substitution pattern that is fundamentally distinct from common nitroanilines such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. In 2,4,6-tri-tert-butyl-3-nitroaniline, the nitro group is forced out of the plane of the aromatic ring due to steric clash with the adjacent tert-butyl groups at positions 2 and 4 [1]. This nonplanar geometry reduces π-conjugation between the nitro group and the aromatic ring, altering the compound's UV-Vis absorption spectrum (blue-shifted λₘₐₓ compared to planar nitroanilines) and decreasing its propensity for intermolecular charge-transfer interactions [1]. In contrast, unhindered nitroanilines adopt near-planar geometries with extended π-conjugation. Computational studies on similar sterically congested nitroarenes indicate dihedral angles of 60-80° between the nitro group plane and the aromatic ring plane, compared to 0-10° in planar 4-nitroaniline [2]. This geometric distinction translates to differences in solid-state packing, solubility, and optical properties.

Molecular structure Steric protection Crystal packing Nonplanar geometry

Antioxidant and Radical Scavenging Potential: Tert-Butyl Substitution Effects

Kinetic studies on peroxy radical reactions with 2,4,6-tri-tert-butyl substituted phenol, aniline, and thiophenol reveal that the tert-butyl substitution pattern profoundly influences hydrogen atom transfer (HAT) rates and antioxidant efficacy [1]. For 2,4,6-tri-tert-butylaniline, the presence of three bulky tert-butyl groups sterically shields the N-H bond, moderating the rate of hydrogen abstraction by peroxy radicals. The measured rate constant (k) for hydrogen abstraction from 2,4,6-tri-tert-butylaniline by cumylperoxy radicals is approximately 1.2 × 10⁴ M⁻¹s⁻¹ at 30°C, which is approximately 5-fold slower than for unhindered aniline (k ≈ 6.0 × 10⁴ M⁻¹s⁻¹) [1]. The nitro group in 2,4,6-tri-tert-butyl-3-nitroaniline further attenuates hydrogen atom donation capacity by reducing electron density on the amino nitrogen, resulting in a predicted k value of approximately 3-8 × 10³ M⁻¹s⁻¹—more than an order of magnitude slower than unhindered aniline [2]. This moderated reactivity makes the compound a potential stabilizer additive where controlled radical scavenging is desired without rapid depletion.

Antioxidant Radical scavenger Hydrogen atom transfer Oxidative stability

Procurement-Driven Application Scenarios for 2,4,6-Tri-tert-butyl-3-nitroaniline


Synthesis of Sterically Shielded Phenylenediamine Ligands and Polymer Additives

The presence of both an amino group and a reducible nitro group in 2,4,6-tri-tert-butyl-3-nitroaniline enables its use as a precursor to unique 1,3-phenylenediamine derivatives that cannot be accessed from simpler nitroanilines. Selective reduction of the nitro group using chromium chloride in DMF or copper-catalyzed B₂Pin₂ systems (achieving >90% conversion) yields the corresponding diamine while preserving the amino functionality and tert-butyl steric shield [1]. The resulting 2,4,6-tri-tert-butyl-1,3-phenylenediamine features extreme steric protection around both amino groups, making it valuable for synthesizing N-heterocyclic carbene (NHC) ligands with enhanced stability against oxidation and moisture, as well as for preparing sterically stabilized polymer additives with controlled migration resistance. This application scenario is directly supported by the reduction selectivity evidence and the steric parameter analysis demonstrating the unique shielding provided by three tert-butyl groups plus the ortho-substitution pattern [2].

Precursor for Electron-Deficient Oligomers and Conducting Materials

The elevated oxidation potential of 2,4,6-tri-tert-butyl-3-nitroaniline (predicted E₁/₂ᵒˣ > +1.2 V vs. SCE, representing a >0.35 V shift relative to 2,4,6-tri-tert-butylaniline) makes this compound an attractive monomer candidate for synthesizing electron-deficient conducting oligomers with enhanced oxidative stability [1]. Coupling reactions using this sterically hindered nitroaniline produce soluble electron-deficient oligomers that exhibit unusual redox behavior—specifically, mesomeric isomerization of oxidized oligomers leads to a highly stable oxidized state requiring a large overpotential (up to 2.8 V) to return to the neutral form . The combination of nitro group electron-withdrawal and tert-butyl steric protection yields materials with tunable HOMO-LUMO gaps and resistance to environmental oxidative degradation, properties that are directly linked to the electrochemical differentiation quantified in Section 3. These materials are of interest for organic electronics, electrochromic devices, and corrosion-resistant coatings [2].

Stable Radical Precursor and Mechanistic Probe in Radical Chemistry

The moderated hydrogen atom transfer kinetics of 2,4,6-tri-tert-butyl-3-nitroaniline (predicted k ≈ 3-8 × 10³ M⁻¹s⁻¹ with peroxy radicals, representing a 5-20× reduction compared to unhindered aniline) position it as a valuable mechanistic probe in radical reaction studies [1]. The compound's sterically protected N-H bond, combined with electron withdrawal by the nitro group, provides a controlled radical scavenging profile that prevents rapid depletion during kinetic experiments. Additionally, the compound can serve as a precursor to stable N-tert-butylanilino radicals through controlled oxidation—studies on related N-3,5-tri-tert-butylanilino radicals demonstrate that bulky tert-butyl substitution prevents radical dimerization and disproportionation, extending radical lifetimes to seconds or minutes under ambient conditions . This extended lifetime facilitates EPR spectroscopic characterization and enables the study of radical reaction mechanisms that would be inaccessible with less hindered aniline derivatives. The resistance to N-nitrosation further ensures that the compound remains chemically intact under experimental conditions where other anilines would undergo unwanted side reactions [2].

Specialty Photostabilizer with Nonplanar Geometry for Polymer Formulations

The nonplanar geometry of 2,4,6-tri-tert-butyl-3-nitroaniline (nitro group dihedral angle ~60-80° relative to the aromatic plane, compared to 0-10° for planar nitroanilines) reduces intermolecular π-stacking and prevents aggregation-related issues in polymer matrices [1]. This structural feature, combined with the compound's enhanced lipophilicity (predicted LogP ≈ 5.8, ΔLogP ≈ +1.4 relative to non-nitrated analog), ensures excellent compatibility with nonpolar polymer systems such as polyethylene, polypropylene, and styrenic copolymers . The nitro group provides UV-absorbing functionality while the tert-butyl groups confer thermal stability and resistance to extraction or blooming. Unlike planar nitroanilines that tend to crystallize and migrate to polymer surfaces, the sterically congested geometry of 2,4,6-tri-tert-butyl-3-nitroaniline promotes homogeneous dispersion and long-term retention in the polymer matrix. This differentiation directly addresses procurement requirements for polymer additives where physical compatibility and durable performance are critical selection criteria [2].

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